Emricasan

Content Navigation

CAS Number

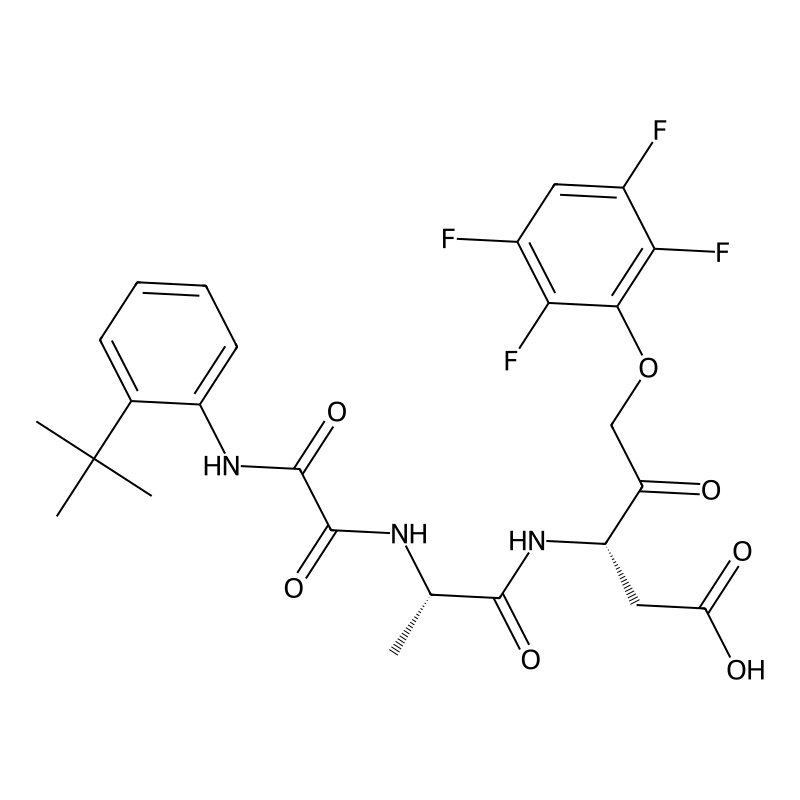

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Emricasan (CAS: 254750-02-2), also known as IDN-6556 or PF-03491390, is a potent, irreversible, and orally active pan-caspase inhibitor.[1][2] It is designed to broadly target multiple caspase enzymes, which are key mediators of apoptosis (programmed cell death) and inflammation.[3][4] This mechanism makes it a critical tool for investigating and potentially mitigating tissue damage in various disease models, particularly those involving liver injury such as non-alcoholic steatohepatitis (NASH) and cirrhosis.[5][6][7] A key procurement-relevant feature of Emricasan is its design for oral administration and prolonged retention in the liver, which distinguishes it from many first-generation caspase inhibitors used primarily for in vitro applications.[2][4][5]

References

- [6] Gracia-Sancho, J., et al. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte-Mediated Paracrine Mechanism. Hepatology Communications. 2021;5(5):843-859.

- [7] Barreyro, F. J., et al. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis. Liver International. 2015;35(3):953-66.

- [10] Caspase Inhibitors for NASH Treatment. Creative Biolabs. Accessed May 7, 2024.

- [13] Emricasan. Wikipedia. Accessed May 7, 2024.

- [29] Kogionis, I., et al. The impact of emricasan on chronic liver diseases: current data. Journal of Gastroenterology. 2022;57(4):255-265.

While other pan-caspase inhibitors like Z-VAD-FMK are available, they are not direct substitutes for Emricasan, particularly for in vivo studies.[8] Emricasan was specifically developed for oral bioavailability and preferential liver uptake, characteristics often lacking in prototypical research inhibitors like Z-VAD-FMK.[2][4] This distinction is critical for procurement decisions involving animal models of chronic liver disease, where sustained, systemic, and liver-targeted drug exposure via oral gavage is a primary experimental requirement.[5][9] Substituting Emricasan with an inhibitor that has poor pharmacokinetic properties would necessitate different administration routes (e.g., intraperitoneal injection) and could lead to inconsistent tissue exposure, compromising the reproducibility and translational relevance of the study.[10]

References

- [6] Gracia-Sancho, J., et al. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte-Mediated Paracrine Mechanism. Hepatology Communications. 2021;5(5):843-859.

- [15] Eguchi, A., et al. Emricasan, a pan caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation. Journal of Molecular Medicine. 2018;96(8):807-815.

- [29] Kogionis, I., et al. The impact of emricasan on chronic liver diseases: current data. Journal of Gastroenterology. 2022;57(4):255-265.

- [30] Miyai, T., et al. Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy. International Journal of Molecular Sciences. 2022;23(23):14789.

Oral Bioavailability and Liver-Targeted Action for In Vivo Studies

Emricasan is specifically engineered for oral activity and is retained in the liver for extended periods with low systemic exposure.[2][4] This pharmacokinetic profile is a key differentiator from inhibitors intended primarily for in vitro use. In preclinical studies, oral administration of Emricasan at 10 mg/kg daily was sufficient to achieve significant therapeutic effects in rat models of advanced cirrhosis.[5][9] This contrasts with inhibitors that require invasive administration routes, making Emricasan more suitable for long-term chronic disease models that prioritize animal welfare and mimic clinical administration routes.

| Evidence Dimension | Pharmacokinetic Suitability for In Vivo Use |

| Target Compound Data | Orally active with prolonged liver retention and low systemic exposure.[2][4] |

| Comparator Or Baseline | Standard research-grade pan-caspase inhibitors (e.g., Z-VAD-FMK) which often lack oral bioavailability and are typically used for in vitro or short-term in vivo studies via injection. |

| Quantified Difference | Not a direct quantitative comparison, but a fundamental difference in formulation and intended application (oral vs. non-oral administration for chronic studies). |

| Conditions | In vivo models of chronic liver disease (e.g., CCl4-induced cirrhosis in rats).[5] |

For long-term in vivo studies, oral dosing simplifies experimental protocols, reduces animal stress, and better reflects potential clinical applications, making this a critical procurement factor.

Demonstrated In Vivo Efficacy in Reducing Liver Injury Biomarkers

In a murine model of non-alcoholic steatohepatitis (NASH), treatment with Emricasan significantly attenuated increases in key serum markers of liver injury compared to vehicle-treated animals.[6] Specifically, Emricasan treatment reduced serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are standard indicators of hepatocyte damage.[6] Similarly, in a thioacetamide (TAA)-induced acute liver failure model, pretreatment with Emricasan markedly decreased serum ALT and AST levels compared to the vehicle group.[11] This provides quantifiable evidence of its protective effect on the liver under pathological stress.

| Evidence Dimension | Reduction of serum liver injury markers (ALT/AST) |

| Target Compound Data | Significantly decreased serum ALT and AST levels in mouse models of NASH and acute liver failure.[6][11] |

| Comparator Or Baseline | Vehicle-treated control groups in the same studies.[6][11] |

| Quantified Difference | While exact percentages vary by model, the reduction was statistically significant in multiple peer-reviewed studies.[6][11] |

| Conditions | Mouse model of high-fat diet-induced NASH and TAA-induced acute liver failure.[6][11] |

Buyers requiring a compound with proven in vivo efficacy for liver protection can rely on this data to justify the selection of Emricasan for their hepatology research.

Superior Handling and Solubility Profile for Lab Use

Emricasan exhibits high solubility in common laboratory solvents, facilitating easier stock solution preparation and experimental dosing. Technical datasheets report high solubility in DMSO (up to 257.5 mg/mL or 452.15 mM) and ethanol (up to 93 mg/mL or 163.3 mM), often requiring only sonication to fully dissolve.[9][12] This practical handling characteristic is advantageous compared to compounds that may have limited solubility, requiring complex formulation strategies or the use of co-solvents that could introduce confounding variables in sensitive biological assays. For in vivo work, it can be formulated in solutions such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline to achieve a concentration of 5 mg/mL.[9]

| Evidence Dimension | Solubility in Standard Laboratory Solvents |

| Target Compound Data | DMSO: up to 257.5 mg/mL (452.15 mM); Ethanol: up to 93 mg/mL (163.3 mM).[9][12] |

| Comparator Or Baseline | Compounds with lower or more challenging solubility profiles. |

| Quantified Difference | Provides high concentration stock solutions, enabling flexibility in dosing and minimizing solvent volumes in experiments. |

| Conditions | Standard laboratory conditions for dissolving chemical compounds.[9][12] |

High solubility simplifies workflow, reduces preparation time, and minimizes the amount of solvent (e.g., DMSO) introduced into an experiment, which is critical for maintaining assay integrity and reproducibility.

Long-Term In Vivo Studies of Chronic Liver Disease (e.g., NASH, Fibrosis)

For projects requiring the sustained, long-term inhibition of caspases in models of chronic liver disease, Emricasan is the indicated choice due to its proven oral bioavailability and liver-targeting properties.[2][4][5] Its demonstrated ability to reduce liver injury and fibrosis markers in preclinical NASH models makes it a reliable tool for efficacy testing of anti-fibrotic therapies.[6]

Investigating Apoptosis-Mediated Acute Liver Injury

In models of acute liver failure where apoptosis is a primary driver of pathology, Emricasan serves as a potent hepatoprotective agent. Its ability to be administered orally and significantly lower serum ALT and AST provides a quantifiable and reproducible method for studying the role of caspases in acute liver damage.[11]

Cell-Based Assays Requiring a Well-Characterized, Potent Pan-Caspase Inhibitor

In cellular models of apoptosis, Emricasan effectively suppresses caspase-3/7 activity and subsequent cell death markers.[13] Its high solubility in DMSO allows for the preparation of high-concentration stock solutions, minimizing solvent effects in culture.[9][12] This makes it a suitable positive control or therapeutic agent in high-throughput screening and mechanistic studies of apoptosis.

References

- [6] Gracia-Sancho, J., et al. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte-Mediated Paracrine Mechanism. Hepatology Communications. 2021;5(5):843-859.

- [7] Barreyro, F. J., et al. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis. Liver International. 2015;35(3):953-66.

- [8] Zhao, J., et al. TWEAK/Fn14 axis promotes acute liver failure by amplifying RIPK1-dependent apoptosis and inflammation. Cell Death & Disease. 2021;12(1):91.

- [9] Technical Data Sheet - Emricasan. Captivate Bio. Accessed May 7, 2024.

- [14] Miyai, T., et al. Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy. International Journal of Molecular Sciences. 2022;23(23):14789.

- [29] Kogionis, I., et al. The impact of emricasan on chronic liver diseases: current data. Journal of Gastroenterology. 2022;57(4):255-265.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of non-alcoholic steatohepatitis (NASH)

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Cysteine peptidases [EC:3.4.22.-]

CASP1 [HSA:834] [KO:K01370]

Other CAS

Wikipedia

Use Classification

Dates

2: Xu M, Lee EM, Wen Z, Cheng Y, Huang WK, Qian X, Tcw J, Kouznetsova J, Ogden SC, Hammack C, Jacob F, Nguyen HN, Itkin M, Hanna C, Shinn P, Allen C, Michael SG, Simeonov A, Huang W, Christian KM, Goate A, Brennand KJ, Huang R, Xia M, Ming GL, Zheng W, Song H, Tang H. Identification of small-molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen. Nat Med. 2016 Oct;22(10):1101-1107. doi: 10.1038/nm.4184. PubMed PMID: 27571349.

3: Brumatti G, Ma C, Lalaoui N, Nguyen NY, Navarro M, Tanzer MC, Richmond J, Ghisi M, Salmon JM, Silke N, Pomilio G, Glaser SP, de Valle E, Gugasyan R, Gurthridge MA, Condon SM, Johnstone RW, Lock R, Salvesen G, Wei A, Vaux DL, Ekert PG, Silke J. The caspase-8 inhibitor emricasan combines with the SMAC mimetic birinapant to induce necroptosis and treat acute myeloid leukemia. Sci Transl Med. 2016 May 18;8(339):339ra69. doi: 10.1126/scitranslmed.aad3099. PubMed PMID: 27194727.

4: Elbekai RH, Paranjpe MG, Contreras PC, Spada A. Carcinogenicity assessment of the pan-caspase inhibitor, emricasan, in Tg.rasH2 mice. Regul Toxicol Pharmacol. 2015 Jul;72(2):169-78. doi: 10.1016/j.yrtph.2015.04.007. Epub 2015 Apr 17. PubMed PMID: 25896096.

5: Barreyro FJ, Holod S, Finocchietto PV, Camino AM, Aquino JB, Avagnina A, Carreras MC, Poderoso JJ, Gores GJ. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis. Liver Int. 2015 Mar;35(3):953-66. doi: 10.1111/liv.12570. Epub 2014 Jun 6. PubMed PMID: 24750664.

6: Haddad JJ. Current opinion on 3-[2-[(2-tert-butyl-phenylaminooxalyl)-amino]-propionylamino]- 4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid, an investigational drug targeting caspases and caspase-like proteases: the clinical trials in sight and recent anti-inflammatory advances. Recent Pat Inflamm Allergy Drug Discov. 2013 Sep;7(3):229-58. Review. PubMed PMID: 23859695.

7: McCall MD, Maciver AM, Kin T, Emamaullee J, Pawlick R, Edgar R, Shapiro AM. Caspase inhibitor IDN6556 facilitates marginal mass islet engraftment in a porcine islet autotransplant model. Transplantation. 2012 Jul 15;94(1):30-5. doi: 10.1097/TP.0b013e318257745d. PubMed PMID: 22706322.

8: McCall M, Toso C, Emamaullee J, Pawlick R, Edgar R, Davis J, Maciver A, Kin T, Arch R, Shapiro AM. The caspase inhibitor IDN-6556 (PF3491390) improves marginal mass engraftment after islet transplantation in mice. Surgery. 2011 Jul;150(1):48-55. doi: 10.1016/j.surg.2011.02.023. Epub 2011 May 18. PubMed PMID: 21596412.

9: Shiffman ML, Pockros P, McHutchison JG, Schiff ER, Morris M, Burgess G. Clinical trial: the efficacy and safety of oral PF-03491390, a pancaspase inhibitor - a randomized placebo-controlled study in patients with chronic hepatitis C. Aliment Pharmacol Ther. 2010 May;31(9):969-78. doi: 10.1111/j.1365-2036.2010.04264.x. Epub 2010 Feb 16. PubMed PMID: 20163376.

10: Pockros PJ. Antifibrotics for chronic hepatitis C. Clin Liver Dis. 2009 Aug;13(3):365-73. doi: 10.1016/j.cld.2009.05.005. Review. PubMed PMID: 19628154.

11: Fischer U, Janssen K, Schulze-Osthoff K. Does caspase inhibition promote clonogenic tumor growth? Cell Cycle. 2007 Dec 15;6(24):3048-53. Epub 2007 Oct 2. Review. PubMed PMID: 18073530.

12: Ueno Y, Ohmi T, Yamamoto M, Kato N, Moriguchi Y, Kojima M, Shimozono R, Suzuki S, Matsuura T, Eda H. Orally-administered caspase inhibitor PF-03491390 is retained in the liver for prolonged periods with low systemic exposure, exerting a hepatoprotective effect against alpha-fas-induced liver injury in a mouse model. J Pharmacol Sci. 2007 Oct;105(2):201-5. Epub 2007 Oct 6. PubMed PMID: 17928737.

13: Pockros PJ, Schiff ER, Shiffman ML, McHutchison JG, Gish RG, Afdhal NH, Makhviladze M, Huyghe M, Hecht D, Oltersdorf T, Shapiro DA. Oral IDN-6556, an antiapoptotic caspase inhibitor, may lower aminotransferase activity in patients with chronic hepatitis C. Hepatology. 2007 Aug;46(2):324-9. PubMed PMID: 17654603.

14: Georgiev P, Clavien PA, Gores GJ. Liver graft protection by antiapoptotic drugs: a step further. Liver Transpl. 2007 Mar;13(3):318-20. PubMed PMID: 17318874.

15: Hoglen NC, Anselmo DM, Katori M, Kaldas M, Shen XD, Valentino KL, Lassman C, Busuttil RW, Kupiec-Weglinski JW, Farmer DG. A caspase inhibitor, IDN-6556, ameliorates early hepatic injury in an ex vivo rat model of warm and cold ischemia. Liver Transpl. 2007 Mar;13(3):361-6. PubMed PMID: 17318854.

16: Baskin-Bey ES, Washburn K, Feng S, Oltersdorf T, Shapiro D, Huyghe M, Burgart L, Garrity-Park M, van Vilsteren FG, Oliver LK, Rosen CB, Gores GJ. Clinical Trial of the Pan-Caspase Inhibitor, IDN-6556, in Human Liver Preservation Injury. Am J Transplant. 2007 Jan;7(1):218-25. PubMed PMID: 17227570.

17: Davis GL. New therapies: oral inhibitors and immune modulators. Clin Liver Dis. 2006 Nov;10(4):867-80. Review. PubMed PMID: 17164122.

18: Leung-Toung R, Zhao Y, Li W, Tam TF, Karimian K, Spino M. Thiol proteases: inhibitors and potential therapeutic targets. Curr Med Chem. 2006;13(5):547-81. Review. PubMed PMID: 16515521.

19: Linton SD, Aja T, Armstrong RA, Bai X, Chen LS, Chen N, Ching B, Contreras P, Diaz JL, Fisher CD, Fritz LC, Gladstone P, Groessl T, Gu X, Herrmann J, Hirakawa BP, Hoglen NC, Jahangiri KG, Kalish VJ, Karanewsky DS, Kodandapani L, Krebs J, McQuiston J, Meduna SP, Nalley K, Robinson ED, Sayers RO, Sebring K, Spada AP, Ternansky RJ, Tomaselli KJ, Ullman BR, Valentino KL, Weeks S, Winn D, Wu JC, Yeo P, Zhang CZ. First-in-class pan caspase inhibitor developed for the treatment of liver disease. J Med Chem. 2005 Nov 3;48(22):6779-82. PubMed PMID: 16250635.

20: Quadri SM, Segall L, de Perrot M, Han B, Edwards V, Jones N, Waddell TK, Liu M, Keshavjee S. Caspase inhibition improves ischemia-reperfusion injury after lung transplantation. Am J Transplant. 2005 Feb;5(2):292-9. PubMed PMID: 15643988.

Explore Compound Types